molecular formula C10H5ClN2O3S B2610143 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride CAS No. 1416985-31-3

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride

Cat. No.: B2610143
CAS No.: 1416985-31-3
M. Wt: 268.67
InChI Key: JOXVQFFSJZELOY-UHFFFAOYSA-N
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Description

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a cyano group, a phenyl group, and a sulfonyl chloride group attached to the oxazole ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride typically involves the oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile. This reaction is carried out using chlorinating agents such as thionyl chloride or oxalyl chloride in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can exhibit biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for the formation of a wide range of derivatives with diverse applications in chemistry, biology, and medicine .

Properties

IUPAC Name

4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O3S/c11-17(14,15)10-8(6-12)13-9(16-10)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXVQFFSJZELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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